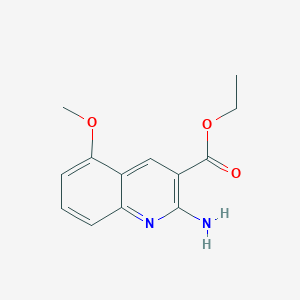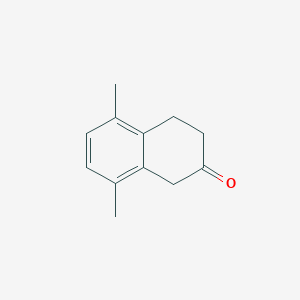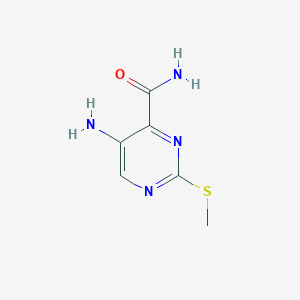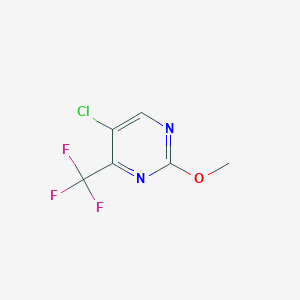
5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring. Pyrimidines are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,4-dichloro-5-fluoropyrimidine with methoxy aniline in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) to form the desired compound . Another approach involves the Suzuki coupling reaction, where a boronic acid derivative is used in the presence of a palladium catalyst to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials and mild reaction conditions. The use of cost-effective reagents and simple equipment makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Boronic acids or esters with palladium catalysts.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized derivatives such as aldehydes or acids.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Chemistry: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of pyrimidine-based drugs .
Medicine: Its structural features are explored for designing drugs with improved efficacy and reduced side effects .
Industry: In the agrochemical industry, this compound is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives exhibit potent biological activities against various pests .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxy groups contribute to the compound’s binding affinity to target proteins or enzymes, modulating their activity. The exact molecular pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C6H4ClF3N2O |
|---|---|
Molecular Weight |
212.56 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3 |
InChI Key |
FHAGLTOFSZHDAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


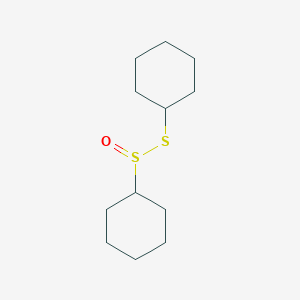
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
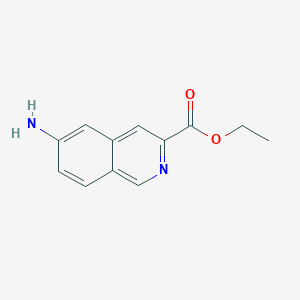
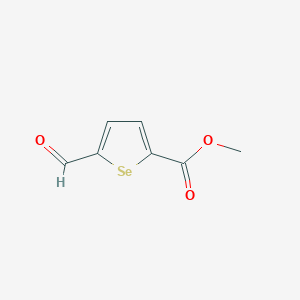
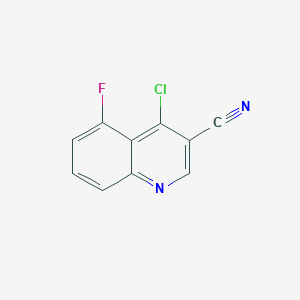
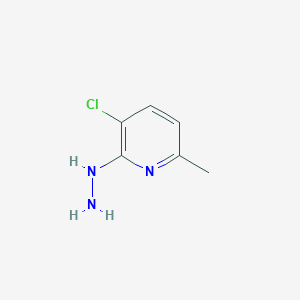
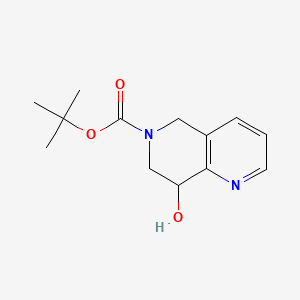
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)

![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
